2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7-9-8(12)4-6(2)11(7)10-5/h3-4H,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRALYJEXVMXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NN12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of 2,7 Dimethylpyrazolo 1,5 a Pyrimidin 5 Ol
Pioneering Synthetic Routes to 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
One of the most fundamental and frequently employed strategies for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This classical approach is considered a pioneering route for constructing the fused bicyclic system.
To obtain this compound, the reaction involves the cyclocondensation of 3-methyl-1H-pyrazol-5-amine with a suitable β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. nanobioletters.com The reaction mechanism proceeds through a nucleophilic attack by the amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the pyrazole's ring nitrogen attacks the second carbonyl group, and subsequent dehydration leads to the formation of the fused pyrimidine (B1678525) ring. researchgate.net These reactions are typically carried out under conventional heating (reflux) in a solvent like acetic acid, often with a catalyst such as piperidine. researchgate.netbme.hu
This method's versatility and the availability of diverse starting materials have made it a cornerstone in the synthesis of this class of compounds for decades. nih.govnih.gov
Advanced Synthetic Strategies for Enhanced Yields and Purity
To overcome the limitations of traditional methods, such as long reaction times and the use of harsh conditions, advanced synthetic strategies have been developed. These modern techniques offer significant improvements in efficiency, yield, and purity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov By delivering rapid and uniform heating, microwave irradiation dramatically shortens reaction times from hours to minutes while often improving product yields. rsc.orgresearchgate.net This technique enhances the reactivity of starting materials, promoting faster molecular interactions and facilitating rapid cyclization. nih.gov
For instance, the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds, which traditionally requires several hours of reflux, can be completed in as little as two minutes under microwave irradiation, with reported yields as high as 88-97%. nih.govresearchgate.net This efficiency minimizes the formation of side products and simplifies purification. nih.gov The advantages of MAOS over conventional heating are well-documented for this class of compounds. mdpi.combeilstein-journals.org
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours (e.g., >7h) | Moderate to Good | Well-established, simple equipment |
| Microwave-Assisted | Minutes (e.g., 2-15 min) | High to Excellent (88-97%) | Rapid, higher yields, cleaner reactions |
The use of transition metal catalysts has opened new avenues for the efficient construction of the pyrazolo[1,5-a]pyrimidine ring system through annulation reactions. Catalysts based on palladium, rhodium, and ruthenium have been successfully employed. rsc.orgacs.orgnio.res.in
Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are used to introduce a wide range of aromatic moieties at various positions of the pyrazolopyrimidine scaffold. researchgate.net More direct approaches involve palladium-catalyzed intramolecular cross-dehydrogenative coupling or reactions between aminopyrazoles and β-halovinyl/aryl aldehydes, which can be performed efficiently under microwave irradiation. acs.orgrsc.org
Rhodium(III)-catalyzed annulation represents another advanced strategy. For example, a three-component reaction involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating provides an efficient route to diverse pyrazolo[1,5-a]pyrimidines. rsc.org These catalytic methods often proceed under mild conditions with high functional group tolerance, providing access to complex derivatives that are difficult to obtain through classical routes. rsc.orgacs.org
| Catalyst Type | Reaction Type | Key Features |
|---|---|---|
| Palladium (e.g., PdCl₂, Pd(PPh₃)Cl₂) | Cross-Coupling, Dehydrogenative Coupling | Versatile for C-C bond formation, functionalization. acs.orgresearchgate.net |
| Rhodium (e.g., Cationic Rh(III)) | Three-Component Annulation | High efficiency, tolerates diverse functional groups. rsc.org |
| Ruthenium (e.g., Ru(II) complexes) | C-H/N-H Annulation | Efficient in aqueous or alcohol media. nio.res.inresearchgate.net |
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. researchgate.netdistantreader.org Several MCR strategies have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
A common MCR approach involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl acetoacetate. nih.gov This process typically proceeds without the need to isolate intermediates, streamlining the synthesis and reducing waste. researchgate.net The reaction can be catalyzed and is often enhanced by microwave irradiation, combining the benefits of both advanced strategies. nih.govrsc.org These pathways offer a convergent and straightforward route to highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have been increasingly applied to the synthesis of pyrazolo[1,5-a]pyrimidines. bme.hursc.org These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents. cu.edu.egresearchgate.net
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or solid-state, reactions offer significant environmental and economic advantages. cu.edu.eg The synthesis of pyrazolo[1,5-a]pyrimidines has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation. nih.govrsc.org
For example, the reaction between β-enaminones and 5-aminopyrazoles can be performed by grinding the reactants together or by heating them under microwave irradiation without any solvent, leading to high yields of the desired product in minutes. researchgate.netrsc.org This not only simplifies the reaction setup and work-up but also eliminates the environmental burden associated with solvent use and disposal. nih.govcu.edu.eg Other green approaches include the use of ultrasound irradiation in aqueous media, further minimizing the environmental impact of the synthesis. bme.hu
Utilization of Biocatalysts and Organocatalysts
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold has traditionally relied on classical condensation reactions. nih.gov However, the broader field of heterocyclic chemistry is increasingly embracing biocatalysis and organocatalysis to enhance efficiency and stereoselectivity. While specific literature detailing the use of biocatalysts (enzymes) or organocatalysts for the direct synthesis of this compound is not extensively documented, the principles of these methodologies are applicable to its precursors and related structures.
Organocatalysis, which utilizes small organic molecules to accelerate reactions, offers a metal-free alternative for key bond-forming steps. For instance, the formation of precursors such as β-dicarbonyl compounds or enaminones, which are crucial for constructing the pyrimidine ring, can be facilitated by organocatalysts. These catalysts can promote reactions with high levels of regio- and stereocontrol, which is essential for building complex molecular architectures.
Biocatalysis offers the potential for highly specific transformations under mild, aqueous conditions. Enzymes could theoretically be employed for selective functional group manipulations on the pyrazolo[1,5-a]pyrimidine core or its synthetic intermediates. The application of these greener catalytic systems represents a promising future direction for the synthesis of this compound and its derivatives, aligning with the growing demand for sustainable chemical manufacturing.
Atom Economy and Sustainability Metrics
Green chemistry principles are increasingly integral to modern synthetic strategies, with a focus on minimizing waste and maximizing efficiency. nih.gov Key metrics for evaluating the sustainability of a chemical process include Atom Economy and the Environmental Factor (E-Factor). sheldon.nlresearchgate.net
Atom Economy: This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as addition and cyclization reactions, are inherently more efficient as they generate fewer byproducts.
E-Factor: Developed by Roger Sheldon, the E-Factor provides a broader measure of waste by calculating the total mass of waste generated per unit mass of product. sheldon.nl A lower E-Factor signifies a more environmentally benign process. sheldon.nl
Conventional multi-step syntheses in the fine chemicals and pharmaceutical sectors often have high E-Factors, indicating significant waste production. tudelft.nl For the synthesis of pyrazolo[1,5-a]pyrimidines, modern approaches like microwave-assisted synthesis offer substantial improvements in sustainability. nih.gov These methods often proceed faster, require less solvent (or are solvent-free), and can lead to cleaner reactions with higher yields, thereby improving atom economy and lowering the E-Factor. nih.govresearchgate.net For example, microwave-assisted cyclization reactions for this scaffold have been reported to feature high atom economy and operational simplicity. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Metric | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes nih.gov |
| Energy Consumption | High | Low |
| Solvent Use | Often requires large volumes | Minimal or solvent-free researchgate.net |
| Yield | Variable, often moderate | Generally high nih.gov |
| Atom Economy | Moderate | High nih.gov |
| E-Factor | High | Low |
Derivatization Strategies for this compound
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that allows for extensive structural modification. mdpi.com The electronic nature of the fused ring system, with a π-excessive pyrazole ring and a π-deficient pyrimidine ring, dictates its reactivity and allows for regioselective functionalization. mdpi.com
Functionalization at the Hydroxyl Moiety
The hydroxyl group at the C5 position of this compound is a key handle for derivatization. A primary and synthetically crucial transformation is its conversion into a more reactive leaving group, typically a chloro group. This is commonly achieved by treating the corresponding 5,7-diol with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov
This conversion of the hydroxyl group into a chloro group is a pivotal step, as the resulting 5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine becomes an excellent substrate for nucleophilic aromatic substitution (NAS) reactions. This allows for the introduction of a wide array of functionalities at the C5 position, including amines, ethers, and other carbon or heteroatom nucleophiles, thereby generating diverse libraries of analogs for further study.
Substituent Effects on the Pyrazole and Pyrimidine Rings
Structure-activity relationship (SAR) studies on the pyrazolo[1,5-a]pyrimidine scaffold have revealed that the nature and position of substituents profoundly influence the biological properties of the molecule. nih.govrsc.org Modifications to the methyl groups at C2 and C7, and the hydroxyl group at C5, can significantly alter the compound's steric, electronic, and pharmacokinetic profiles.
For instance, in the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine core often acts as a hinge-binder in the ATP-binding site of enzymes. nih.gov The substituents at various positions can form additional hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. nih.gov Studies on related compounds have shown that introducing electron-withdrawing groups can improve antibacterial potency, while other modifications can tune activity against specific targets like protein kinases. acs.org
Table 2: General Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference Example |
|---|---|---|---|
| C3 (Pyrazole Ring) | Picolinamide group | Significantly enhanced TrkA inhibitory activity. nih.gov | Trk Inhibitors nih.gov |
| C5 (Pyrimidine Ring) | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition. nih.gov | Trk Inhibitors nih.gov |
| General (Phenyl Substituent) | Small electron-withdrawing groups (e.g., Fluoro) | Favorable for antitubercular activity. acs.org | Antitubercular Agents acs.org |
| C7 (Pyrimidine Ring) | Morpholine group | Crucial for interaction with PI3K kinase active site. nih.gov | PI3Kδ Inhibitors nih.gov |
Regioselective Modifications and Analog Synthesis
The distinct electronic properties of the pyrazole and pyrimidine rings enable highly regioselective functionalization, which is critical for the rational design of analogs. The C3 position of the pyrazole ring is the most nucleophilic carbon and is a primary target for electrophilic substitution. nih.gov
Several methodologies have been developed for the selective modification of the C3 position:
Halogenation: Direct and regioselective halogenation at C3 can be achieved using reagents like N-halosuccinimides (NXS) or, under greener conditions, potassium halides with a hypervalent iodine(III) reagent in water. rsc.orgnih.govnih.gov
Formylation: The Vilsmeier-Haack reaction provides a reliable method for introducing a formyl (aldehyde) group selectively at the C3 position. nih.govresearchgate.net This aldehyde can then serve as a versatile intermediate for further transformations. nih.gov
Thiocyanation and Selenocyanation: A metal-free protocol allows for the efficient and regioselective introduction of thiocyanate (B1210189) (-SCN) and selenocyanate (B1200272) (-SeCN) groups at the C3 position, further expanding the chemical diversity of the scaffold. d-nb.info
These regioselective reactions are invaluable tools for synthesizing analogs of this compound, allowing chemists to systematically probe the structure-activity relationships and optimize the compound for various applications.
Advanced Structural Characterization and Spectroscopic Analysis of 2,7 Dimethylpyrazolo 1,5 a Pyrimidin 5 Ol
Single-Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline solid. While specific crystallographic data for 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol is not prominently available in the reviewed literature, analysis of closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provides significant insight into its expected molecular geometry.
Studies on various substituted pyrazolo[1,5-a]pyrimidines consistently reveal that the fused bicyclic ring system is essentially planar. nih.govresearchgate.net For instance, in the case of 2-anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the maximum deviation from the mean plane of the pyrazolo[1,5-a]pyrimidine rings was found to be minimal, on the order of 0.015 to 0.018 Å. nih.gov It is therefore anticipated that the core scaffold of this compound would also adopt a nearly planar conformation.
The molecular packing in the crystal lattice of such compounds is typically stabilized by a network of intermolecular interactions, which could include hydrogen bonding involving the hydroxyl group, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Table 1: Expected Crystallographic Parameters and Molecular Geometry Features for this compound (Inferred from Analogues)
| Parameter | Expected Value/Feature | Rationale/Reference |
|---|---|---|
| Ring System Planarity | The fused pyrazolo[1,5-a]pyrimidine core is expected to be nearly planar. | Based on crystal structures of various derivatives showing minimal deviation from planarity. nih.govresearchgate.net |
| Intermolecular Interactions | Hydrogen bonding (O-H···N), π–π stacking. | Presence of a hydroxyl group and an extended aromatic system facilitates these interactions. nih.gov |
| Tautomeric Form | The crystal structure would confirm the dominant tautomer (enol vs. keto) in the solid state. | The position of the proton on the O5 or N4 atom would be resolved. nih.gov |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, the spectra would be dominated by vibrations of the hydroxyl group, the methyl groups, and the heterocyclic rings. A key feature would be the O-H stretching vibration, typically appearing as a broad band in the FT-IR spectrum around 3200-3600 cm⁻¹, indicative of hydrogen bonding in the solid state. The C-H stretching vibrations of the aromatic ring (C3-H, C6-H) and the aliphatic methyl groups would appear in the 2850-3100 cm⁻¹ region.
The fingerprint region (below 1650 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the fused aromatic rings, as well as in-plane and out-of-plane bending vibrations. The presence of a strong band around 1620-1650 cm⁻¹ would be characteristic of the C=O stretch of the keto tautomer (2,7-dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one), should it exist in equilibrium.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (Broad) | Characteristic of the enol tautomer; broadening suggests hydrogen bonding. |
| Aromatic C-H Stretch | Pyrimidine (B1678525)/Pyrazole (B372694) C-H | 3000-3100 | Expected to be of weak to medium intensity. |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850-2980 | Symmetric and asymmetric stretching vibrations. |
| C=O Stretch | Ketone (keto tautomer) | 1620-1650 | Presence would indicate tautomerism. nih.gov |
| C=N and C=C Stretch | Aromatic Rings | 1450-1620 | Multiple bands characteristic of the heterocyclic scaffold. |
| C-O Stretch | Phenolic C-O | 1200-1260 | Strong intensity band for the enol form. |
| Ring Vibrations | Pyrazolo[1,5-a]pyrimidine | 800-1400 | Complex series of bands in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Tautomerism Studies
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution, including the connectivity and chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the two methyl groups, the two protons on the heterocyclic rings (H-3 and H-6), and the hydroxyl proton. The methyl groups at the C2 and C7 positions would likely appear as sharp singlets in the aliphatic region (δ 2.0-3.0 ppm). The aromatic protons H-3 and H-6 would appear as singlets in the downfield region (δ 6.0-8.5 ppm). The hydroxyl proton signal would be a broad singlet whose chemical shift is dependent on solvent and concentration.
The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of C5 and C7 are particularly useful for confirming the substitution pattern. researchgate.net
NMR is also crucial for studying the potential keto-enol tautomerism. mdpi.comresearchgate.net The compound can exist in equilibrium between the enol form (5-ol) and the keto form (5-one). The presence of two distinct sets of signals in NMR spectra, or the use of specialized techniques like variable temperature NMR, can confirm and quantify this tautomeric equilibrium. mdpi.com For example, in a related system, the presence of both NH and OH signals in the ¹H NMR spectrum confirmed the existence of two tautomeric forms in solution. mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a Common Deuterated Solvent (e.g., DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C2-CH₃ | ~2.4 | ~14 | Aliphatic methyl group. |
| C7-CH₃ | ~2.6 | ~20 | The chemical shift difference between C5-CH₃ and C7-CH₃ is a known diagnostic tool. researchgate.net |
| H-3 | ~6.3 | ~108 | Proton on the pyrazole ring. |
| C-3 | - | ~108 | Carbon on the pyrazole ring. |
| H-6 | ~6.8 | ~95 | Proton on the pyrimidine ring. |
| C-6 | - | ~95 | Carbon on the pyrimidine ring. |
| 5-OH | 9.0-11.0 (Broad) | - | Labile proton, chemical shift is solvent dependent. |
| C-2 | - | ~145 | Quaternary carbon. |
| C-3a | - | ~148 | Bridgehead carbon. |
| C-5 | - | ~155 | Carbon bearing the hydroxyl group. |
| C-7 | - | ~160 | Quaternary carbon. |
Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₉N₃O), the calculated monoisotopic mass is 163.0746 g/mol . HRMS analysis would confirm this value to within a few parts per million.
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be prominent. Common fragmentation pathways for this class of compounds could include the loss of a methyl radical (•CH₃), loss of carbon monoxide (CO) from the pyrimidinol ring, or cleavage of the heterocyclic rings, leading to smaller charged fragments. Analysis of these fragments helps to confirm the core structure and the positions of the substituents.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption and fluorescence emission spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The pyrazolo[1,5-a]pyrimidine core is a known fluorophore, and its optical properties are highly tunable based on the substituents. nih.govrsc.org
The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the UV region, likely between 300-380 nm. These bands are generally attributed to π–π* and n–π* transitions within the aromatic system, often involving an intramolecular charge transfer (ICT) character. nih.gov The presence of the electron-donating hydroxyl group (-OH) at the C5 position and methyl groups at C2 and C7 is expected to influence the energy of these transitions.
If the compound is fluorescent, the emission spectrum would typically be a mirror image of the absorption band, shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. Studies on related pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups can enhance fluorescence properties. rsc.org
Table 4: Summary of Spectroscopic and Structural Data
| Technique | Information Obtained | Key Findings and Expected Results |
|---|---|---|
| Single-Crystal X-ray Diffraction | Molecular geometry, bond lengths/angles, packing. | Expected planar fused-ring system; confirmation of solid-state tautomer. |
| FT-IR & Raman Spectroscopy | Functional group identification. | Characteristic bands for O-H, C-H, C=N, C=C, and ring vibrations. |
| NMR Spectroscopy (¹H, ¹³C) | Atomic connectivity, chemical environment, tautomerism. | Unambiguous assignment of all proton and carbon signals; investigation of keto-enol equilibrium in solution. |
| Mass Spectrometry (HRMS) | Elemental composition, fragmentation. | Precise mass confirmation of C₈H₉N₃O; fragmentation patterns supporting the core structure. |
| UV-Vis & Fluorescence | Electronic transitions, photophysical properties. | Absorption maxima expected in the UV region; potential for fluorescence emission. |
Computational Chemistry and Theoretical Investigations of 2,7 Dimethylpyrazolo 1,5 a Pyrimidin 5 Ol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to optimize the ground state geometry of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) structures have shown that DFT methods, such as B3LYP, effectively predict geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net For this compound, the fused pyrazole (B372694) and pyrimidine (B1678525) rings are expected to form a rigid, planar framework, a characteristic feature of this heterocyclic system. nih.gov The calculations would also define the orientation of the methyl and hydroxyl substituents relative to this core structure.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrazolo[1,5-a]pyrimidine ring system, particularly involving the nitrogen atoms and the hydroxyl-substituted carbon. The LUMO is expected to be distributed across the fused aromatic system. DFT calculations on similar pyrazolo[1,5-a]pyrimidine derivatives have shown that substituents significantly influence the energies of these orbitals. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule can be more easily excited and participate in chemical reactions.
Table 1: Representative Frontier Orbital Energies for Pyrazolo[1,5-a]pyrimidine Derivatives Note: These are typical values for the scaffold and not specific experimental or calculated values for this compound.
| Parameter | Typical Energy Range (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -5.0 | Electron-donating capability |
| ELUMO | -2.0 to -1.0 | Electron-accepting capability |
| Energy Gap (ΔE) | ~4.0 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the ESP map would reveal:
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are expected around the electronegative nitrogen atoms of the pyrazole and pyrimidine rings and the oxygen atom of the hydroxyl group. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): These electron-deficient areas are anticipated around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, making it a likely hydrogen bond donor.
Neutral Potential (Green): The methyl groups and the carbon framework of the rings would exhibit more neutral potential.
This map is instrumental in understanding how the molecule might interact with biological targets, such as the active site of an enzyme, by guiding the formation of hydrogen bonds and other electrostatic interactions.
A critical application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. For this compound, theoretical calculations would predict the specific chemical shifts for the protons and carbons of the methyl groups and the heterocyclic rings. Comparing these predicted values with experimental NMR spectra serves as a stringent test of the calculated ground state geometry and electronic environment. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. rsc.org The calculations can identify the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π → π*), providing insight into the molecule's photophysical properties. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment.
For this compound, an MD simulation would reveal:
Conformational Landscapes: Although the fused ring core is rigid, MD simulations can explore the rotational freedom of the two methyl groups and the hydroxyl group. This helps to identify the most stable and frequently adopted conformations of these substituents.
Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how the solvent molecules arrange themselves around the solute. It would explicitly show the formation and dynamics of hydrogen bonds between the hydroxyl group and ring nitrogens of the pyrimidine with surrounding water molecules, providing a detailed picture of its hydration shell and solubility characteristics.
Quantum Chemical Topology (QCT) and Atom in Molecules (AIM) Analysis for Intramolecular Interactions
Quantum Chemical Topology (QCT) and the associated Atom in Molecules (AIM) theory provide a rigorous method for analyzing the electron density distribution to define atomic basins and characterize chemical bonds and other intramolecular interactions. AIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the interaction (e.g., covalent bond, hydrogen bond, or weaker van der Waals interaction).
For this compound, AIM analysis could be used to:
Quantify the covalent character of the bonds within the heterocyclic framework.
Identify and characterize potential weak intramolecular hydrogen bonds, for instance, between the hydroxyl group and a nearby nitrogen atom, which could influence the molecule's preferred conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for General Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors (e.g., steric, electronic, hydrophobic), QSAR can predict the activity of new compounds and guide the design of more potent molecules. researchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors. nih.govdntb.gov.ua Numerous QSAR studies have been performed on various derivatives to understand the structural requirements for inhibiting kinases like Pim-1, CDK2, and TRKA. rsc.orgnih.govmdpi.com
These studies consistently highlight the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high potency and selectivity. Based on these models, the general biological potential of this compound can be inferred:
The substituents at positions 2, 5, and 7 are often critical for interaction with the enzyme's active site.
The hydroxyl group at position 5 can act as a key hydrogen bond donor or acceptor, a feature often crucial for binding to the hinge region of kinases.
The methyl groups at positions 2 and 7 contribute to the steric and hydrophobic profile of the molecule, influencing how it fits into the binding pocket.
A QSAR model developed for a relevant target (e.g., a specific kinase) could be used to predict the potential inhibitory activity of this compound, thereby assessing its potential as a starting point for drug discovery efforts.
Table 2: Key Findings from QSAR Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
| QSAR Finding | Relevant Descriptor Type | Implication for Biological Activity |
|---|---|---|
| Substituent size at certain positions is critical. | Steric / Topological | Affects fit within the enzyme's binding pocket. rsc.org |
| Hydrophobic groups are often favored. | Hydrophobic | Enhances binding through hydrophobic interactions. rsc.org |
| Hydrogen bond donors/acceptors are crucial. | Electronic / H-bonding | Key for anchoring the molecule to specific amino acid residues. mdpi.com |
| Specific partial charges on atoms influence interaction. | Electronic | Governs electrostatic complementarity with the target. researchgate.net |
Docking Studies and Molecular Modeling of Ligand-Target Interactions
While direct docking studies for this compound are not available in the reviewed literature, the extensive molecular modeling performed on the pyrazolo[1,5-a]pyrimidine scaffold offers significant insights into its function as a "hinge-binding" moiety. This core structure is prevalent in numerous compounds designed as kinase inhibitors. scispace.com Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is linked to diseases such as cancer. ekb.egekb.eg Consequently, the ATP-binding site of kinases is a primary target for inhibitor development. scispace.com
General Binding Mode of Pyrazolo[1,5-a]pyrimidine Derivatives
Molecular docking simulations of various pyrazolo[1,5-a]pyrimidine derivatives consistently demonstrate their ability to fit snugly within the ATP-binding cleft of protein kinases. nih.gov The core heterocyclic ring system typically mimics the adenine (B156593) group of ATP. nih.gov A key interaction involves the formation of hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring and the amino acid residues of the kinase's "hinge region," which is the flexible linker between the N- and C-lobes of the enzyme. scispace.com
For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, pyrazolo[1,5-a]pyrimidine-based inhibitors have been shown to form crucial hydrogen bonds with the backbone of Leu83 and His84 in the active site. nih.govtpcj.org This interaction is fundamental for the anchoring of the inhibitor and is a common feature among many ATP-competitive kinase inhibitors.
Influence of Substituents on Ligand-Target Interactions
The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold play a critical role in modulating binding affinity and selectivity. nih.govnih.gov For the specific case of this compound, the methyl groups at positions 2 and 7, and the hydroxyl group at position 5, would be expected to significantly influence its interaction with a target protein.
Hydroxyl Group (C5): The hydroxyl group at the C5 position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence could facilitate additional hydrogen bonding with amino acid residues in the target's active site, thereby increasing binding affinity. Studies on related pyrazolo[1,5-a]pyrimidines have shown that substituents at the C5 position can form important interactions; for example, electron-withdrawing groups at this position have been shown to improve antibacterial potency. nih.gov In the context of kinase inhibition, a hydroxyl group could interact with charged or polar residues near the ribose-binding pocket of the ATP site.
Potential Protein Targets and Interaction Patterns
Based on the extensive research on this class of compounds, several protein families are potential targets for this compound.
| Potential Protein Target Class | Commonly Interacting Residues | Typical Interaction Types |
|---|---|---|
| Protein Kinases (e.g., CDK2, PI3Kδ) | Hinge Region (e.g., Leucine, Valine), Catalytic Lysine, Aspartate | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking |
| Carbonic Anhydrases | Lysine, Arginine | Hydrogen Bonding, Arene-H Interactions |
| DNA Gyrase | Not specified in detail | Lower binding energy with various binding modes |
Molecular Mechanism of Action and Biological Target Identification in Research Models
Enzyme Kinetic Studies and Inhibition Mechanisms
There is no published data on the enzymatic inhibition by 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol.
Receptor Binding Affinity and Specificity Investigations
Information regarding the receptor binding profile of this compound is not available.
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
There are no studies detailing any allosteric modulation effects of this compound.
Protein-Ligand Interaction Dynamics and Thermodynamics
The specific protein interactions and their thermodynamic characteristics for this compound have not been reported.
Cellular Pathway Modulation at the Molecular Level
The effects of this compound on cellular pathways have not been documented.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Specific SAR studies for this compound are not present in the available literature.
Advanced Applications and Material Science Potential of 2,7 Dimethylpyrazolo 1,5 a Pyrimidin 5 Ol
Role as Ligands in Catalysis and Coordination Chemistry
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a fused, rigid, and planar N-heterocyclic system that is a versatile scaffold for chemical modifications. nih.govnih.gov Its constituent pyrazole (B372694) and pyrimidine (B1678525) rings offer multiple nitrogen atoms that can act as coordination sites for metal ions, making this class of compounds promising ligands in catalysis and coordination chemistry. nih.govresearchgate.net The electronic properties and, consequently, the coordination capabilities of the pyrazolo[1,5-a]pyrimidine core can be finely tuned by introducing various substituents at different positions on the rings. nih.gov
Metal-Organic Frameworks (MOFs) Incorporating Pyrazolopyrimidine Scaffolds
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The versatile coordination behavior of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for the synthesis of MOFs. nih.govmdpi.com Their structural rigidity can help in the formation of stable and porous frameworks. Although the development of MOFs is a strategy employed to catalyze the formation of the pyrazolo[1,5-a]pyrimidine ring system itself, the resulting structures also hold potential for applications in gas storage, separation, and catalysis. nih.gov The ability of the pyrazolo[1,5-a]pyrimidine ligand to interact with different metal ions opens up possibilities for creating multidimensional systems with tailored properties. mdpi.com
Homogeneous and Heterogeneous Catalytic Applications
While direct applications of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol in catalysis are not documented, the broader pyrazolo[1,5-a]pyrimidine scaffold has been explored in the context of coordination with catalytically active metals. For instance, various pyrazolo[1,5-a]pyrimidine derivatives have been used as ligands to synthesize neutral rhenium(I) complexes of the type [ReCl(CO)3Ln]. semanticscholar.org Such organometallic complexes are of interest for their potential applications in various catalytic processes and as radiopharmaceuticals. semanticscholar.org
Furthermore, the synthesis of functionalized pyrazolo[1,5-a]pyrimidines often involves transition metal catalysts, highlighting the interaction between this heterocyclic system and metals like palladium and rhodium. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for example, are employed to introduce diverse functional groups, which in turn can influence the compound's ability to act as a ligand in subsequent catalytic applications. nih.gov These synthetic methodologies underscore the potential for pyrazolo[1,5-a]pyrimidine-based ligands to be developed for a range of homogeneous and heterogeneous catalytic systems.
Optoelectronic Properties and Applications in Organic Electronics
Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in materials science due to their noteworthy photophysical properties. nih.gov These compounds can serve as emergent fluorophores, with their fluorescence characteristics being highly tunable through chemical modification. nih.govnih.gov The fused N-heterocyclic system provides a rigid core that can be functionalized to alter its electronic structure and, consequently, its absorption and emission properties. nih.govrsc.org
Fluorescent Probes and Chemosensors
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines make them strategic compounds for optical applications, including fluorescent probes and chemosensors. rsc.org By attaching different electron-donating or electron-withdrawing groups to the pyrazolo[1,5-a]pyrimidine core, researchers can modulate the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence intensity and wavelength. nih.govrsc.org For example, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been shown to exhibit tunable photophysical properties, with quantum yields ranging from 0.01 to 0.97. nih.govrsc.org
This high degree of tunability has been exploited in the development of chemosensors. An integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system has been synthesized and demonstrated to be a selective and sensitive probe for cyanide detection in aqueous solutions. researchgate.net The detection mechanism is based on the nucleophilic addition of cyanide to the sensor molecule, which blocks the ICT process and results in a noticeable change in both color and fluorescence. researchgate.net
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 345 | 14,148 | 400 | 0.48 |
| 4b | 2,4-Dichlorophenyl | 330 | 8,925 | 384 | 0.89 |
| 4d | Phenyl | 329 | 10,459 | 383 | 0.68 |
| 4e | 4-Methoxyphenyl | 343 | 13,912 | 395 | 0.62 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidines-based fluorophores. rsc.org
Organic Light-Emitting Diode (OLED) Component Research
The strong fluorescence and good solid-state emission intensities observed in some pyrazolo[1,5-a]pyrimidine derivatives suggest their potential for use in organic light-emitting diodes (OLEDs). rsc.org Compounds that exhibit high quantum yields in the solid state are particularly valuable as emitter materials in OLEDs. For certain pyrazolo[1,5-a]pyrimidines bearing simple aryl groups, solid-state emission quantum yields ranging from 0.18 to 0.63 have been reported. rsc.org This indicates that by carefully selecting the substituents on the pyrazolo[1,5-a]pyrimidine core, it is possible to design efficient solid-state emitters for optoelectronic applications. rsc.org
Agrochemical Research Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in various compounds with biological activity, including applications in the agrochemical sector as pesticides. researchgate.netmdpi.com Research has demonstrated that derivatives of this heterocyclic system can exhibit potent fungicidal and nematicidal activities.
In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their activity against the pinewood nematode (Bursaphelenchus xylophilus) and various plant pathogenic fungi. nih.gov One particular compound from this series showed significantly higher nematicidal activity than the commercial nematicide tioxazafen. nih.gov The same compound also exhibited excellent fungicidal activity against Botryosphaeria dothidea, outperforming the commercial fungicide azoxystrobin. nih.gov Mechanistic studies suggested that the compound acts by disrupting the integrity of the fungal cell membrane and damaging the intestine of the nematodes. nih.gov
Other research has focused on the synthesis of 5,6-diaryl- and 6,7-diarylpyrazolo[1,5-a]pyrimidines and their evaluation against a panel of five phytopathogenic fungi. nih.gov Several of these compounds were effective at inhibiting fungal growth, with some derivatives showing significant activity against Alternaria solani, Cytospora sp., and Fusarium solani. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of new and effective agrochemicals. amazonaws.com
Target-Specific Inhibition in Agricultural Pests and Pathogens
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as active agents against various agricultural pests and pathogens. Their mechanism of action often involves the targeted inhibition of essential biological processes in these organisms.
Research into a series of pyrazolo[1,5-a]pyrimidine derivatives has revealed their potent nematicidal and fungicidal activities. One particular study highlighted a compound that exhibited a strong inhibitory effect on the pine wood nematode (Bursaphelenchus xylophilus) and the plant pathogenic fungus Botryosphaeria dothidea. Mechanistic investigations suggested that this derivative disrupts the integrity of the cell membrane, leading to increased permeability and the subsequent release of cellular contents. Furthermore, it was observed to cause severe damage to the surface morphology of the fungal mycelium and elevate intracellular reactive oxygen species (ROS) levels, culminating in fungicidal action. rsc.org
Other studies have focused on the antifungal properties of different pyrazolo[1,5-a]pyrimidine derivatives against a range of phytopathogenic fungi. The inhibitory activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of the fungus by 50%. For instance, certain 6,7-diarylpyrazolo[1,5-a]pyrimidines have shown notable efficacy against fungi such as Alternaria solani, Cytospora sp., and Fusarium solani. researchgate.netnih.gov
The following table summarizes the in vitro antifungal activity of selected 6,7-diarylpyrazolo[1,5-a]pyrimidine derivatives against various phytopathogenic fungi.
Table 1: In Vitro Antifungal Activity of Selected 6,7-Diarylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Fungus | IC50 (μg/mL) |
|---|---|---|
| 4h | Cytospora sp. | 27.32 |
| 4h | Fusarium solani | 21.04 |
Environmental Fate and Degradation Studies in Agricultural Contexts
Currently, specific studies on the environmental fate and degradation of this compound or its close derivatives in agricultural settings are not widely available in the reviewed scientific literature. However, the general principles of pesticide degradation can be applied to hypothesize the potential environmental behavior of this class of compounds.
Microbial degradation, carried out by soil microorganisms such as fungi and bacteria, is a primary pathway for the breakdown of many organic pesticides. researchgate.net The rate and extent of this degradation are dependent on soil type, organic matter content, moisture, and temperature. Chemical degradation processes, such as hydrolysis, can also contribute to the breakdown of pesticides, particularly in aqueous environments. researchgate.net Photodegradation, the breakdown of chemicals by sunlight, can occur on plant surfaces and the soil surface. researchgate.net
The persistence of a pesticide is often described by its half-life, the time it takes for 50% of the initial amount to degrade. This value can vary significantly depending on environmental conditions. researchgate.net Without specific experimental data for pyrazolo[1,5-a]pyrimidine-based agrochemicals, it is difficult to predict their environmental persistence and mobility. Further research is needed to assess how the structural features of this compound influence its interaction with soil particles (adsorption), its movement through the soil profile (leaching), and its potential to be transported from the application site via runoff.
Material Science and Polymer Chemistry Applications
The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold have also led to its exploration in the field of material science and polymer chemistry.
Incorporation into Polymer Scaffolds for Functional Materials
While direct incorporation of this compound into synthetic polymer scaffolds for functional materials is not extensively documented, related research on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of tubulin polymerization provides an interesting parallel. Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton. A series of pyrazolo[1,5-a]pyrimidine analogs have been designed and synthesized as novel tubulin inhibitors. These compounds have been shown to effectively inhibit tubulin polymerization in vitro, demonstrating their ability to interact with and influence the assembly of a biological polymer. nih.govnih.gov This suggests the potential for pyrazolo[1,5-a]pyrimidine moieties to be integrated into other polymer systems to impart specific biological or functional properties.
The photophysical properties of pyrazolo[1,5-a]pyrimidines, such as their fluorescence, also make them attractive candidates for the development of functional materials. These compounds have been recognized for their potential in material science due to these optical characteristics. nih.gov The incorporation of such fluorescent moieties into polymer backbones or as pendant groups could lead to the creation of materials for applications in sensing, imaging, and optoelectronics.
Supramolecular Assembly and Self-Organization Studies
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and is crucial for the development of advanced materials. There is evidence to suggest that the pyrazolopyrimidine scaffold has a propensity for such self-assembly.
A review on functional pyrazolo[1,5-a]pyrimidines has noted their tendency to form crystals with notable conformational and supramolecular phenomena, which could expand their applications in the solid-state. nih.gov While detailed studies on the self-organization of this compound are not available, research on a related isomer, a pyrazolo[1,5-c]pyrimidine (B12974108) derivative, provides insight into the potential for this class of compounds to form ordered assemblies. In one study, the self-assembly of 2-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-c]pyrimidine on a graphite (B72142) surface was investigated using atomic force microscopy. It was observed that the molecules formed long, needle-like islands on the surface, interacting through weak non-covalent interactions. scilit.comnih.gov The packing of these molecules in the crystal was governed by arene interactions, with various dimeric motifs stabilized by π–π and C—H...π interactions. scilit.com This demonstrates the capacity of the pyrazolopyrimidine core to direct the formation of ordered supramolecular structures.
Future Research Directions and Emerging Paradigms for 2,7 Dimethylpyrazolo 1,5 a Pyrimidin 5 Ol
Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
Future synthetic efforts will likely move beyond traditional batch chemistry to embrace more efficient, sustainable, and scalable technologies. Methodologies such as flow chemistry, photoredox catalysis, and microwave-assisted synthesis are set to revolutionize the production and derivatization of the pyrazolo[1,5-a]pyrimidine (B1248293) core.
Flow Chemistry: Continuous flow synthesis offers significant advantages over conventional batch processes, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, improved reproducibility, and straightforward scalability. bohrium.comuc.pt The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field, enabling higher reaction rates and yields while minimizing waste. springerprofessional.despringerprofessional.de Future research will focus on developing multi-step, telescoped flow processes for the synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol derivatives, allowing for the production of compound libraries with high efficiency and automation. uc.pt
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling the formation of complex chemical bonds under remarkably mild conditions. researchgate.net The application of photoredox catalysis can unlock novel synthetic transformations that are inaccessible through traditional thermal methods. Future work could involve using this approach for late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, allowing for the introduction of diverse functional groups at various positions to rapidly generate structural analogs for structure-activity relationship (SAR) studies.
Microwave-Assisted Synthesis: Microwave irradiation has been established as a valuable tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields in significantly shorter reaction times and under solvent-free, greener conditions. nih.govresearchgate.net This approach is particularly effective for condensation reactions used to construct the fused ring system. rsc.org The continued optimization of microwave-assisted protocols will remain a key strategy for the efficient and environmentally friendly synthesis of new derivatives.
| Synthetic Methodology | Key Advantages | Potential Application for Pyrazolo[1,5-a]pyrimidines |
| Flow Chemistry | Scalability, Safety, Reproducibility, Automation | Automated library synthesis, safe handling of reactive intermediates. bohrium.comuc.pt |
| Photoredox Catalysis | Mild reaction conditions, Novel bond formation | Late-stage C-H functionalization, Introduction of complex moieties. researchgate.net |
| Microwave-Assisted | Rapid reaction times, High yields, Greener conditions | Efficient construction of the core heterocyclic scaffold. nih.gov |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To complement novel synthetic methodologies like flow chemistry, the development and application of advanced in situ spectroscopic techniques are crucial. Real-time monitoring provides a profound understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. While techniques like NMR and IR are routinely used for final product characterization, their application for real-time analysis of pyrazolopyrimidine synthesis is a key future direction. journalagent.com Coupling flow reactors with in-line spectroscopic tools (e.g., Process NMR, ReactIR) will enable chemists to optimize reaction conditions dynamically, ensuring maximum yield and purity, and facilitating a deeper understanding of the reaction landscape.
Integration with Artificial Intelligence and Machine Learning for Compound Design
AI-Powered Virtual Screening: AI algorithms can screen vast virtual libraries of compounds far more rapidly than traditional methods. A notable example is the use of an AI-powered screening platform to identify a novel pyrazolo[1,5-a]pyrimidine derivative that targets the TLR4 homodimerization surface, demonstrating the power of AI in finding compounds for new biological targets. nih.gov
De Novo Design: Generative AI models can design entirely new molecules from the ground up that are optimized for specific criteria, such as high binding affinity for a target, low predicted toxicity, and desirable pharmacokinetic properties. chemrxiv.orgnih.gov These models can be trained on the known chemical space of pyrazolo[1,5-a]pyrimidines to generate novel, synthetically accessible derivatives with a high probability of success. youtube.com
Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) and Directed Message Passing Neural Networks (DMPNN), can accurately predict the biological activity, toxicity, and ADMET properties of new designs before they are synthesized, saving significant time and resources. chemrxiv.orgnih.gov
Development of Advanced Computational Models for Predictive Biology and Materials Science
For predictive biology , molecular docking and molecular dynamics (MD) simulations are already used to investigate how pyrazolo[1,5-a]pyrimidine derivatives interact with protein targets, such as kinases. nih.gov Future models will incorporate greater complexity, allowing for more accurate predictions of binding affinity and residence time. These simulations provide critical insights into the specific molecular interactions—such as hydrogen bonds and π-π stacking—that govern a compound's potency and selectivity, thereby guiding rational drug design. nih.govresearchgate.net
In materials science , the pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant photophysical properties, making it an attractive core for fluorophores and other organic materials. nih.govmdpi.com Advanced computational models based on Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic structure and optical properties (e.g., absorption and emission wavelengths, quantum yields) of novel derivatives. rsc.org These predictive models will be instrumental in designing new compounds for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging probes. rsc.orgresearchgate.net
Uncovering Novel Biological Targets and Molecular Mechanisms
While the pyrazolo[1,5-a]pyrimidine scaffold is well-known for its activity as a protein kinase inhibitor (targeting enzymes like Pim-1, CDK2, and TRKA), a major future direction is the systematic exploration for novel biological targets. nih.govnih.govnih.govmdpi.com The discovery of derivatives active against targets as diverse as the Toll-like receptor 4 (TLR4) and the Aryl Hydrocarbon Receptor (AHR) suggests that the scaffold's biological activities are broader than previously appreciated. nih.govrsc.org
Future research will employ unbiased, large-scale screening approaches to uncover new therapeutic possibilities. Key methodologies will include:
High-Throughput Phenotypic Screening: Testing compound libraries in cell-based assays that measure complex biological outcomes (e.g., cancer cell proliferation, inflammatory responses) to identify active compounds without a preconceived target.
Chemoproteomics: Utilizing techniques like activity-based protein profiling (ABPP) to identify the direct cellular binding partners of a pyrazolo[1,5-a]pyrimidine-based probe in a complex biological sample. This can reveal unexpected "off-targets" that may be therapeutically relevant or novel "on-targets" that have not been previously considered.
| Known Target Class | Specific Examples | Future Approach |
| Protein Kinases | Pim-1, CDK2, TRKA, CK2 nih.govscispace.comnih.gov | Screening against the full human kinome; developing allosteric inhibitors. |
| Immune Receptors | TLR4 nih.gov | Exploring other pattern recognition receptors and immune signaling pathways. |
| Transcription Factors | Aryl Hydrocarbon Receptor (AHR) rsc.org | Screening against other nuclear receptors and transcription factors. |
| (Unknown) | N/A | Unbiased chemoproteomics and phenotypic screening to identify novel targets. |
Expansion into Diverse Interdisciplinary Research Domains (e.g., Biophysics, Nanoscience)
The unique structural and functional properties of this compound and its analogs make them ideal candidates for application in diverse interdisciplinary fields.
Biophysics: A deeper understanding of how these molecules interact with their biological targets requires sophisticated biophysical characterization. Techniques such as Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and high-resolution structural methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) will be essential. researchgate.net These methods provide precise, quantitative data on binding affinity, kinetics (k-on/k-off rates), and the structural basis of interaction, which is invaluable for rational drug design. researchgate.netdiva-portal.org
Nanoscience: The intersection of the pyrazolo[1,5-a]pyrimidine scaffold with nanoscience is an emerging frontier. Given their established fluorescence properties, these compounds could be functionalized and conjugated to nanoparticles to create novel nanosystems for targeted bioimaging or diagnostics. rsc.org Alternatively, their potent bioactivity could be harnessed by loading them into nanocarriers for targeted drug delivery, potentially increasing efficacy while minimizing systemic exposure.
Materials Science: As previously noted, the significant photophysical properties of this scaffold are attracting attention in materials science. nih.govmdpi.com Future research will focus on synthesizing and characterizing derivatives with tailored electronic properties for use as organic fluorophores, components of OLEDs, or as molecular switches, expanding their utility far beyond the traditional biomedical sphere. rsc.org
Q & A
Q. What are the established synthetic routes for 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl or β-enaminone reagents. For example, microwave-assisted methods (100–120°C, 30–60 min) achieve yields >85% by accelerating cyclization and minimizing side reactions . Traditional reflux in acetic acid or 1,4-dioxane (reflux for 3–5 h) yields 60–75%, but requires post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate) . Key variables affecting purity include stoichiometric ratios of precursors and pH control during workup to isolate the neutral product.
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR : NMR shows characteristic peaks for methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 6.8–8.2 ppm). NMR confirms carbonyl (C=O) at δ 160–170 ppm .
- X-ray crystallography : Resolves bond angles (e.g., N1–C2–N3 ≈ 108°) and confirms fused pyrazole-pyrimidine rings .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 191.19) align with theoretical molecular weight .
Q. What biological activities are associated with this compound, and what assay systems are used for evaluation?
The compound exhibits anticancer and antimicrobial activity. Standard assays include:
- Antiproliferative assays : IC values against HeLa or MCF-7 cells via MTT assay (48–72 h exposure) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against E. coli or S. aureus using broth microdilution .
- Enzyme inhibition : Fluorescence-based assays for kinase or reductase inhibition (e.g., HMG-CoA reductase IC ~0.5 µM) .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation, alkylation) alter the compound’s reactivity and bioactivity?
- Halogenation : Introducing Cl or F at the 7-position (via POCl or Selectfluor) enhances electrophilicity, improving kinase inhibition (e.g., 2.5-fold increase in CDK2 inhibition vs. parent compound) .
- Alkylation : Propyl or trifluoromethyl groups at the 5-position increase lipophilicity (LogP +0.8), enhancing blood-brain barrier permeability in neurological studies .
- Mechanistic insights : Electron-withdrawing groups stabilize intermediates in nucleophilic substitution, while bulky substituents sterically hinder π-π stacking in protein binding .
Q. What computational tools are used to predict the drug-likeness and ADMET properties of this compound derivatives?
- Lipinski’s Rule of Five : SwissADME predicts MW <500, LogP <5, H-bond donors <5, and acceptors <10 for derivatives .
- Toxicity : ProTox-II identifies hepatotoxicity risks (e.g., CYP3A4 inhibition) for nitro-substituted analogs .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy −9.2 kcal/mol) or CRF1 receptors (ΔG = −8.5 kcal/mol) .
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Yield discrepancies : Compare reaction scales (microwave vs. batch) and purity metrics (HPLC >95% vs. crude mixtures). For example, microwave synthesis reduces solvent volume, improving atom economy .
- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
